1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at the 1 and 2 positions of the imidazole ring and the dihydro nature of the compound contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine can be synthesized through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2,3-diaminopyridine with acetone under acidic conditions, followed by cyclization to form the imidazopyridine core . Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups on the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methyl groups on the imidazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the dihydro nature of the compound to form fully saturated derivatives.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated derivatives. These products can have different chemical and biological properties compared to the parent compound.
Scientific Research Applications
1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone methyltransferases, which play a role in gene expression and epigenetic regulation . By inhibiting these enzymes, the compound can modulate various cellular processes and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms in the imidazole ring.
Imidazo[4,5-b]pyridine: Another isomeric form with a different arrangement of the nitrogen atoms.
Imidazo[1,5-a]pyridine: This compound has a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and dihydro nature, which contribute to its distinct chemical and biological properties. The presence of two methyl groups and the dihydro structure can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62627-67-2 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1,2-dimethyl-2,3-dihydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H11N3/c1-6-10-7-5-9-4-3-8(7)11(6)2/h3-6,10H,1-2H3 |
InChI Key |
HPCVMYUUKNRFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=C(N1C)C=CN=C2 |
Origin of Product |
United States |
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